molecular formula C10H18O2 B14590963 5-Hydroxydec-2-enal CAS No. 61206-18-6

5-Hydroxydec-2-enal

Cat. No.: B14590963
CAS No.: 61206-18-6
M. Wt: 170.25 g/mol
InChI Key: WJXTZXSREFBIPF-UHFFFAOYSA-N
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Description

5-Hydroxydec-2-enal: is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group at the fifth carbon and a double bond between the second and third carbons in a ten-carbon aliphatic chain. This compound is known for its weak basicity and is essentially neutral based on its pKa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydec-2-enal can be achieved through various organic reactions. One common method involves the aldol condensation of decanal with formaldehyde, followed by selective reduction of the resulting intermediate. The reaction conditions typically require a basic catalyst such as sodium hydroxide and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dec-2-enal in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydec-2-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxodec-2-enal.

    Reduction: The double bond can be reduced to form 5-hydroxydecane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hydroxydec-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in various biochemical processes and is involved in the regulation of cellular functions .

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in reducing oxidative stress and its potential as an antioxidant .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials .

Mechanism of Action

The mechanism of action of 5-Hydroxydec-2-enal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s hydroxyl group and double bond play crucial roles in its reactivity and ability to neutralize reactive oxygen species. Additionally, it can modulate enzyme activity and influence metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

    10-Hydroxydec-2-enoic acid: Another medium-chain fatty acid with a hydroxyl group and a double bond, but with different positioning of functional groups.

    5-Oxodec-2-enal: An oxidized derivative of 5-Hydroxydec-2-enal.

    5-Hydroxydecane: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific structure, which combines a hydroxyl group and a double bond in a ten-carbon chain. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

61206-18-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-hydroxydec-2-enal

InChI

InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

WJXTZXSREFBIPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CC=O)O

Origin of Product

United States

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